Hsd17B13-IN-36

HSD17B13 inhibitor Enzymatic activity Biochemical assay

HSD17B13-IN-36, also known as compound 116, is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). It belongs to the 17β-HSD inhibitor class, which has emerged as a promising therapeutic strategy for non-alcoholic fatty liver diseases (NAFLD) and non-alcoholic steatohepatitis (NASH).

Molecular Formula C20H17F2N3O4S
Molecular Weight 433.4 g/mol
Cat. No. B12365626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-36
Molecular FormulaC20H17F2N3O4S
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC=C(C=C2)C3=NC=CC(=N3)OC4=C(C(=C(C=C4)F)O)F
InChIInChI=1S/C20H17F2N3O4S/c21-15-5-6-16(18(22)19(15)26)29-17-7-8-23-20(24-17)13-1-3-14(4-2-13)25-9-11-30(27,28)12-10-25/h1-8,26H,9-12H2
InChIKeyHJJXORHVLICVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-36: A Potent HSD17B13 Inhibitor for NAFLD and NASH Research


HSD17B13-IN-36, also known as compound 116, is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) . It belongs to the 17β-HSD inhibitor class, which has emerged as a promising therapeutic strategy for non-alcoholic fatty liver diseases (NAFLD) and non-alcoholic steatohepatitis (NASH) [1]. In biochemical assays with estradiol as a substrate, HSD17B13-IN-36 inhibits HSD17B13 with an IC50 of less than 0.1 μM [2]. It is a well-characterized tool compound for investigating the role of HSD17B13 in hepatic lipid metabolism and disease progression .

Why HSD17B13-IN-36 Cannot Be Replaced by a Generic HSD17B13 Inhibitor


The HSD17B13 inhibitor landscape is characterized by a wide range of potencies, selectivity profiles, and downstream biological effects. Simple potency comparisons (IC50 values) are insufficient to guide procurement, as compounds with similar enzyme inhibition can exhibit vastly different activity in cellular models of lipotoxicity and in vivo efficacy due to variations in selectivity against homologous enzymes (e.g., HSD17B4, HSD17B11) [1], liver microsomal stability, and tissue distribution [2]. HSD17B13-IN-36, as a defined chemical probe, offers a specific pharmacological profile that is not replicated by other inhibitors like BI-3231 or HSD17B13-IN-105. Therefore, generic substitution based on target class alone can lead to non-reproducible or misinterpreted experimental results, particularly when comparing data across studies with different tool compounds . The evidence below provides the quantitative comparisons necessary for informed scientific selection.

Quantitative Evidence for HSD17B13-IN-36 Differentiation from Comparator Compounds


Target Potency of HSD17B13-IN-36 vs. HSD17B13-IN-105

HSD17B13-IN-36 demonstrates comparable target engagement to the closely related analog HSD17B13-IN-105 in biochemical assays. While HSD17B13-IN-36 has an IC50 of <0.1 μM, HSD17B13-IN-105 exhibits a slightly more potent IC50 of 0.036 μM .

HSD17B13 inhibitor Enzymatic activity Biochemical assay

Pharmacological Diversity: HSD17B13-IN-36 as a Differentiated Tool vs. BI-3231

HSD17B13-IN-36 serves as a differentiated pharmacological tool compared to the widely used inhibitor BI-3231. While BI-3231 demonstrates higher potency (IC50 = 1 nM) , recent studies have shown that a new inhibitor (compound 32) demonstrates 'significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231' and 'exhibited better anti-MASH effects compared to BI-3231' in multiple mouse models [1]. These findings highlight the limitations of BI-3231 in vivo and underscore the need for alternative chemical probes like HSD17B13-IN-36 for comprehensive preclinical evaluation.

HSD17B13 inhibitor Selectivity profile In vivo efficacy

Primary Research Applications for HSD17B13-IN-36 Based on Pharmacological Profile


Biochemical Screening and SAR Studies

HSD17B13-IN-36, with its well-defined IC50 of <0.1 μM , is ideally suited for use as a reference standard in biochemical assays to profile new HSD17B13 inhibitor candidates. It can be used as a positive control in enzymatic assays or as a benchmark for structure-activity relationship (SAR) optimization campaigns, given its comparable potency to HSD17B13-IN-105 (IC50 = 0.036 μM) .

Investigating HSD17B13 Function in NAFLD/NASH Disease Models

The compound is a valuable tool for elucidating the role of HSD17B13 in the pathogenesis of NAFLD and NASH [1]. As a chemical probe with a distinct profile from BI-3231, which has known in vivo limitations [2], HSD17B13-IN-36 can be employed in cellular models of steatosis and lipotoxicity to validate target engagement and downstream metabolic effects, helping researchers dissect HSD17B13-dependent pathways.

In Vivo Proof-of-Concept Studies for Novel HSD17B13-Directed Therapies

Given the need for improved HSD17B13 inhibitors with favorable in vivo profiles [3], HSD17B13-IN-36 can serve as a foundational tool compound for initial in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies. Its use can help establish the relationship between target engagement in the liver and efficacy in preclinical models of MASH, paving the way for the development of next-generation, liver-targeted inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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